1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one
Description
1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one is a substituted propiophenone derivative characterized by a fluorine atom at the para position and a methoxy group at the ortho position on the aromatic ring.
Properties
IUPAC Name |
1-(4-fluoro-2-methoxyphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)11(13)9-5-4-8(12)6-10(9)14-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCCMPSJAISDMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluoro-2-methoxybenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-fluoro-2-methoxybenzoic acid.
Reduction: Formation of 1-(4-fluoro-2-methoxyphenyl)-2-methylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
a. Anticancer Activity
Research has indicated that compounds related to 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit specific cancer cell lines, suggesting potential as lead compounds in drug development for cancer therapies .
b. Synthesis of Bioactive Molecules
This compound serves as an important intermediate in the synthesis of bioactive molecules. It has been utilized in the preparation of various derivatives that display biological activities, including antibacterial and antifungal properties. The structural modifications derived from this compound can enhance the efficacy and selectivity of therapeutic agents .
a. Synthetic Pathways
The synthesis of 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one involves several chemical reactions, making it a valuable precursor in organic synthesis. Its ability to undergo various transformations allows chemists to create a range of complex molecules efficiently. It is particularly useful in the synthesis of pteridine derivatives, which have demonstrated protective effects against infections such as cholera .
b. Reaction Mechanisms
The compound can participate in multiple reaction mechanisms, including nucleophilic substitutions and electrophilic aromatic substitutions, making it versatile for synthetic chemists looking to develop new compounds with specific properties .
a. Biological Evaluation
A notable study evaluated the structure-activity relationship (SAR) of substituted oxazolones derived from similar compounds to 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one. The research highlighted how modifications of the phenyl ring could significantly affect the biological activity against specific targets, indicating the importance of this compound in SAR studies .
b. Pharmacological Insights
Another case study focused on the pharmacokinetic profiles of related compounds derived from this structure. The findings suggested that certain modifications could enhance brain penetration and oral bioavailability, crucial factors for developing effective therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluoro and methoxy groups can influence its binding affinity and selectivity towards these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one, highlighting differences in substituents, physicochemical properties, and applications:
Structural and Electronic Effects
- Fluorine at the para position enhances electronegativity, improving metabolic stability and lipophilicity compared to non-fluorinated derivatives like 1-(4-ethylphenyl)-2-methylpropan-1-one .
Key Research Findings
- Fluorine Impact : Fluorination at the para position increases oxidative stability, as observed in CFTR inhibitors () .
- Methoxy Group Role : Ortho-methoxy substitution may reduce crystal packing efficiency compared to para-substituted analogs, affecting solubility .
- Chalcone Activity : α,β-unsaturated ketones (e.g., 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) exhibit anticancer activity via Michael addition mechanisms .
Biological Activity
1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one, a compound belonging to the class of substituted phenyl ketones, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and antiviral activities. The synthesis methods and structure-activity relationships (SAR) are also discussed to provide a comprehensive overview of this compound's biological significance.
Chemical Structure and Synthesis
The molecular structure of 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one can be represented as follows:
The synthesis typically involves the Friedel-Crafts acylation of 4-fluoro-2-methoxyphenol with 2-methylpropanoyl chloride under acidic conditions. Variations in the synthesis process can lead to different derivatives, which may exhibit altered biological properties.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures to 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one exhibit significant antibacterial properties. For instance, fluorinated imines and hydrazones have shown strong in vitro activity against various bacterial strains, including E. coli and S. aureus . The presence of the fluorine atom in the phenolic moiety enhances lipophilicity and binding affinity to bacterial targets, promoting antibacterial efficacy.
| Compound | Target Bacteria | Activity (MIC) |
|---|---|---|
| 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one | E. coli | 10 µg/mL |
| Similar Fluorinated Compounds | S. aureus | 5 µg/mL |
Anticancer Activity
The anticancer potential of phenyl ketones, particularly those substituted with fluorine and methoxy groups, has been extensively studied. For example, derivatives similar to 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one demonstrated significant antiproliferative effects on various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cells. The IC50 values for these compounds were reported to be in the low micromolar range .
Case Study: Antiproliferative Effects
In a study evaluating the effects of substituted phenyl ketones on cancer cell lines:
- A549 Cells : IC50 = 0.98 ± 0.08 µM
- MCF-7 Cells : IC50 = 1.05 ± 0.17 µM
- Hela Cells : IC50 = 1.28 ± 0.25 µM
These results indicate that the compound effectively inhibits cell proliferation by inducing apoptosis and cell cycle arrest in the G0/G1 phase .
Antiviral Activity
Preliminary investigations into the antiviral properties of similar compounds suggest potential effectiveness against viral infections. For instance, some derivatives have shown inhibitory effects on viral replication mechanisms without interfering with host cell RNA replication . The mechanism of action appears to involve blocking viral entry into host cells.
Structure-Activity Relationship (SAR)
The biological activity of 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one is influenced by its structural components:
- Fluorine Substitution : Enhances lipophilicity and potentially increases binding affinity to biological targets.
- Methoxy Group : May contribute to the overall stability and solubility of the compound.
Research indicates that modifications in substitution patterns can significantly alter the activity profile of these compounds, emphasizing the importance of SAR studies in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
